4-bromo-5-methoxypyridine-2-carbonitrile
Description
4-Bromo-5-methoxypyridine-2-carbonitrile is a heterocyclic aromatic compound featuring a pyridine ring substituted with a bromine atom at the 4-position, a methoxy group at the 5-position, and a nitrile group at the 2-position. This structure combines halogenated, electron-donating (methoxy), and electron-withdrawing (nitrile) substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1805487-38-0 |
|---|---|
Molecular Formula |
C7H5BrN2O |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-4-10-5(3-9)2-6(7)8/h2,4H,1H3 |
InChI Key |
PQEIGLBJYVIJOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(N=C1)C#N)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methoxypyridine-2-carbonitrile typically involves the bromination of 5-methoxypyridine-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can lead to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxypyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield 4-amino-5-methoxypyridine-2-carbonitrile, while a Suzuki-Miyaura coupling reaction could produce various biaryl compounds.
Scientific Research Applications
4-Bromo-5-methoxypyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Synthetic Chemistry: It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-5-methoxypyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Position and Reactivity :
- Bromine at the 4-position (as in the target compound) vs. 5-position (e.g., 5-bromo-4-methylpyridine-2-carbonitrile ) alters electronic effects. The 4-bromo substituent may enhance electrophilic substitution at adjacent positions, while the 5-methoxy group directs reactivity via resonance.
- Nitrile vs. Amine : The nitrile group (CN) in this compound increases electrophilicity compared to amine-substituted analogs like 5-bromo-2-chloropyrimidin-4-amine, which participates in hydrogen bonding .
Ring System Differences :
- Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N atoms) derivatives exhibit distinct electronic profiles. For example, 2-chloro-4-methoxypyrimidine-5-carbonitrile has enhanced hydrogen-bonding capacity due to dual N atoms, influencing solubility and biological activity.
Synthetic Utility :
- Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines.
- The methoxy group in this compound may stabilize intermediates via resonance, contrasting with methyl groups in 5-bromo-4-methylpyridine-2-carbonitrile, which provide steric bulk .
Physicochemical and Spectroscopic Data
- Melting Points : Analogous bromopyridine carbonitriles (e.g., 2-[(2-methoxyethyl)sulfanyl]-4-isobutyl-pyrimidine-5-carbonitrile) exhibit melting points of 113–115°C , suggesting moderate thermal stability for this class.
- NMR Trends : In 5-bromo-4-methylpyridine-2-carbonitrile derivatives, ¹H NMR signals for methyl groups appear at δ ~2.53 ppm, while methoxy protons resonate at δ ~3.27 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
